molecular formula C31H34N2O B12839961 2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone

2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone

Cat. No.: B12839961
M. Wt: 450.6 g/mol
InChI Key: SIWKBGVGJRAPKY-YZSQRFNQSA-N
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Description

2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone (hereafter referred to by its common abbreviation, BTMI) is a cyclopentanone-derived photosensitizer with a conjugated bis-indole structure. It is synthesized via aldol condensation and exhibits strong absorption at 532 nm, making it suitable for green laser applications in holographic recording media . BTMI demonstrates exceptional performance in photopolymerization kinetics, achieving a diffraction efficiency of 90% under 64 mJ/cm² exposure and rapid response to picosecond laser pulses . Its molecular structure (C₃₁H₃₄N₂O) features two indole moieties with trimethyl substituents, which enhance electronic conjugation and stability .

Properties

Molecular Formula

C31H34N2O

Molecular Weight

450.6 g/mol

IUPAC Name

(2E,5E)-5-[(2Z)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentan-1-one

InChI

InChI=1S/C31H34N2O/c1-30(2)23-11-7-9-13-25(23)32(5)27(30)19-17-21-15-16-22(29(21)34)18-20-28-31(3,4)24-12-8-10-14-26(24)33(28)6/h7-14,17-20H,15-16H2,1-6H3/b21-17+,22-18+,27-19-,28-20+

InChI Key

SIWKBGVGJRAPKY-YZSQRFNQSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C/C=C/3\CC/C(=C\C=C/4\C(C5=CC=CC=C5N4C)(C)C)/C3=O)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=C3CCC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)C3=O)C)C

Origin of Product

United States

Mechanism of Action

The mechanism of action of 2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]cyclopentanone involves its interaction with various molecular targets and pathways. The compound’s indole moieties can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects . These interactions may involve hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Property Comparisons

Compound Substituents Yield (%) Melting Point (°C) Key Application Notable Properties
BTMI Indole (trimethyl) N/A N/A Holography λ_max = 532 nm; 90% diffraction efficiency
2,5-Bis(4-hydroxy-3-methoxybenzylidene)cyclopentanone Methoxy/hydroxybenzylidene 82.6 N/A Biofuel precursor Density: 0.943 g/mL; Freezing point: −35°C
WZS01 2,4-Dichlorobenzylidene 82.7 209–212 Pharmaceutical candidate High thermal stability
Benzothiazole analog (CAS 27714-24-5) Benzothiazole (ethyl) N/A N/A Material science High hydrophobicity (XLogP3 = 6.9)
  • Optical Properties : BTMI’s indole substituents enable strong visible-light absorption, critical for holography. In contrast, the biofuel precursor lacks chromophores for light-driven applications .
  • Thermal Stability : WZS01’s Cl groups confer higher melting points (~210°C) compared to BTMI, which prioritizes photosensitivity over thermal resilience .
  • Hydrophobicity : The benzothiazole analog’s XLogP3 value (6.9) exceeds BTMI’s, suggesting superior lipid solubility for material coatings .

Catalytic and Reaction Efficiency

  • BTMI’s synthesis likely employs sulfuric acid, mirroring the biofuel precursor’s optimized aldol condensation (82.6% yield at 80°C) .
  • WZS01 and analogs achieve comparable yields (~79–83%) but require tailored catalysts (e.g., p-toluenesulfonic acid) depending on substituent reactivity .

Biological Activity

2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone (CAS No. 27713-85-5) is a synthetic compound characterized by its complex structure and potential biological activities. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

  • Molecular Formula : C31H34N2O
  • Molecular Weight : 450.614 g/mol
  • Structure : The compound features a cyclopentanone core with two indole-derived substituents that contribute to its biological profile.

The biological activity of 2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines. The indole moiety is known for its role in enhancing antitumor properties by modulating signaling pathways involved in cell proliferation and apoptosis.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. This activity is likely linked to the presence of the indole structure, which is known for its electron-donating capabilities.
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit inflammatory pathways, potentially through the downregulation of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity against cancer cells
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokine production

Case Study 1: Antitumor Efficacy

In a study conducted on various human cancer cell lines, 2,5-Bis[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone showed promising results. The compound was tested against breast and lung cancer cells, resulting in a reduction of cell viability by over 70% at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Case Study 2: Antioxidant Activity

A recent investigation assessed the antioxidant potential of the compound using DPPH radical scavenging assays. Results indicated that at a concentration of 50 µg/mL, the compound exhibited an antioxidant capacity comparable to that of well-known antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress.

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